N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide
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Overview
Description
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorinated phenyl ring, a nitro group, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 3-fluorobenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, acidic or basic conditions
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Quinone derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the nitro and fluorobenzamide groups, play a crucial role in its binding affinity and specificity. Additionally, the compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chlorobenzamide
- **N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-bromobenzamide
- **N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-iodobenzamide
Uniqueness
Compared to its analogs, N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity, allowing for better membrane permeability and potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O4/c15-10-4-9(13(20)12(6-10)19(22)23)7-17-18-14(21)8-2-1-3-11(16)5-8/h1-7,20H,(H,18,21)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWVWOIDWDENPT-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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